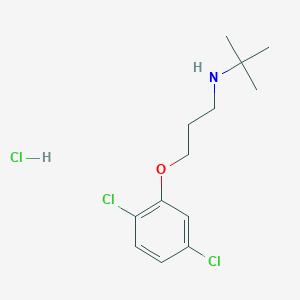![molecular formula C11H12N2O3 B5039574 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one CAS No. 144339-74-2](/img/structure/B5039574.png)
3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one, also known as Coumarin-6, is a fluorescent dye that is commonly used in scientific research. It is a derivative of coumarin, which is a natural substance found in many plants. Coumarin-6 is widely used in biochemical and physiological experiments due to its unique fluorescent properties.
科学的研究の応用
3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one is widely used in scientific research due to its fluorescent properties. It can be used as a fluorescent probe to detect various biological molecules, such as proteins, nucleic acids, and lipids. It is also used as a fluorescent tracer to study cellular processes, such as endocytosis and exocytosis. In addition, this compound is used in drug delivery systems to track the delivery of drugs to specific cells or tissues.
作用機序
3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one works by absorbing light energy and then emitting it at a longer wavelength. This process is called fluorescence. The fluorescent properties of this compound make it useful for detecting and tracking biological molecules and cellular processes.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or tissues. It is a non-toxic substance that is safe for use in scientific research.
実験室実験の利点と制限
The advantages of using 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one in lab experiments include its high sensitivity, low toxicity, and stability. It is also easy to use and can be incorporated into various experimental protocols. The limitations of using this compound include its limited photostability and the need for specialized equipment to detect its fluorescence.
将来の方向性
There are many future directions for the use of 3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one in scientific research. One area of research is the development of new fluorescent probes that are more sensitive and specific for detecting biological molecules. Another area of research is the use of this compound in drug delivery systems to target specific cells or tissues. Additionally, new methods for synthesizing this compound and other fluorescent dyes are being developed to improve their stability and fluorescence properties.
Conclusion:
This compound is a widely used fluorescent dye in scientific research due to its unique properties. It is synthesized through a multi-step process and is used as a fluorescent probe to detect various biological molecules and cellular processes. This compound has no known biochemical or physiological effects and is safe for use in lab experiments. There are many future directions for the use of this compound in scientific research, including the development of new fluorescent probes and drug delivery systems.
合成法
3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of salicylic acid with acetic anhydride, followed by the reaction of the resulting salicylic anhydride with 2-aminoethanol. The final product is obtained by reacting the intermediate product with 4-chloro-7-nitrobenzofurazan. This synthesis method yields a pure and stable form of this compound that is suitable for scientific research.
特性
IUPAC Name |
3-amino-4-(2-hydroxyethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9-10(13-5-6-14)7-3-1-2-4-8(7)16-11(9)15/h1-4,13-14H,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXONSZHAWRTEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)N)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385746 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144339-74-2 |
Source


|
| Record name | 2H-1-Benzopyran-2-one, 3-amino-4-[(2-hydroxyethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)

![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B5039586.png)

